(Anthracene-1,8-diyl)bis(di-tert-butylphosphane)
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Overview
Description
1,8-Bis(ditert-butylphosphino)anthracene is an organophosphorus compound that features two ditert-butylphosphino groups attached to the 1 and 8 positions of an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(ditert-butylphosphino)anthracene can be synthesized through a multi-step process starting from 1,8-dichloroanthraquinone. The general synthetic route involves the following steps:
Chlorine-Bromine Substitution: 1,8-dichloroanthraquinone is subjected to a chlorine-bromine substitution reaction to yield 1,8-dibromoanthracene.
Reduction: The dibromoanthracene is then reduced using aluminum isopropoxide to form 1,8-dihydroanthracene.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(ditert-butylphosphino)anthracene are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(ditert-butylphosphino)anthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The anthracene backbone can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophiles like bromine or nitronium ions can be used under mild conditions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Anthracenes: Formed from electrophilic aromatic substitution.
Scientific Research Applications
1,8-Bis(ditert-butylphosphino)anthracene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1,8-Bis(diphenylphosphino)anthracene
- 1,8-Bis(diisopropylphosphino)anthracene
- 1,8-Bis(dicyclohexylphosphino)anthracene
Uniqueness
Properties
CAS No. |
388566-73-2 |
---|---|
Molecular Formula |
C30H44P2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ditert-butyl-(8-ditert-butylphosphanylanthracen-1-yl)phosphane |
InChI |
InChI=1S/C30H44P2/c1-27(2,3)31(28(4,5)6)25-17-13-15-21-19-22-16-14-18-26(24(22)20-23(21)25)32(29(7,8)9)30(10,11)12/h13-20H,1-12H3 |
InChI Key |
ARIWXJACAYHEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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